molecular formula C15H15FN2O2 B2477666 N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1209161-12-5

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2477666
CAS No.: 1209161-12-5
M. Wt: 274.295
InChI Key: QJOVBCQCYIZELA-UHFFFAOYSA-N
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Description

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features an isoxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the 4-fluorophenyl group and the cyclobutanecarboxamide moiety further enhances its chemical properties and potential utility in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, such as 5-methyl-3-(4-chlorophenyl)isoxazole.

    Fluorophenyl Compounds: Molecules containing the 4-fluorophenyl group, such as 4-fluorophenylacetic acid.

    Cyclobutanecarboxamide Derivatives: Compounds with the cyclobutanecarboxamide moiety, such as N-cyclobutylcarboxamide.

Uniqueness

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-12-6-4-10(5-7-12)14-8-13(18-20-14)9-17-15(19)11-2-1-3-11/h4-8,11H,1-3,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOVBCQCYIZELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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